3-(R)-LY 338979
Description
3-(R)-LY 338979 is a tetrahydroisoquinoline (THIQ) derivative with the chemical formula C₂₀H₁₉N₅Na₂O₆·7H₂O and a molecular weight of 597.48 g/mol . Its core structure features a 3-(R)-methyl-THIQ scaffold, which is critical for its pharmacological activity. The compound is identified by CAS number 193281-00-4 and is commercially available as a research standard .
Properties
Molecular Formula |
C₂₀H₂₁N₅O₇ |
|---|---|
Molecular Weight |
443.41 |
Synonyms |
(S)-2-(4-(2-((R)-2-amino-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
The following table summarizes key structural and functional differences between 3-(R)-LY 338979 and related compounds:
Key Observations:
- Esterification : The dimethyl ester variant of LY 338979 (CAS 1320346-45-9) is likely designed to improve membrane permeability or oral bioavailability, a common strategy in prodrug development .
- Receptor Specificity: While LY 338979 may target estrogen receptors (inferred from its THIQ-SERD analogs), LY 354740 Hydrate acts on glutamate receptors, highlighting divergent therapeutic applications despite shared "LY" nomenclature .
Metabolic and Pharmacokinetic Profiles
Evidence from studies on related THIQ compounds (e.g., LY 195448) reveals:
Physicochemical and Commercial Availability
- Purity and Standards : this compound is available as a TRC standard (TRC L486650), ensuring consistent quality for research .
- Solubility : The dimethyl ester variant (LY 338979 Dimethyl Ester) likely exhibits improved solubility in organic solvents compared to the parent compound due to esterification .
Q & A
Q. How should researchers address potential biases in blinded studies evaluating this compound’s therapeutic efficacy?
- Methodological Answer : Use randomized block designs and stratified sampling to control for confounding variables. Ensure blinding during data collection and analysis phases. Pre-register study protocols (e.g., on Open Science Framework) to mitigate publication bias .
Literature and Collaboration
Q. What systematic approaches are recommended for integrating historical data on this compound analogs into current research?
- Methodological Answer : Conduct a meta-analysis of structure-activity relationship (SAR) studies, focusing on enantiomeric differences. Use tools like SciFinder or Reaxys to curate datasets, and apply machine learning to identify underreported trends. Cross-validate findings with original authors when possible .
Q. How can interdisciplinary teams collaboratively design mechanistic studies for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
